molecular formula C15H9IN2O4 B4886516 5-[(5-iodo-2-furyl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

5-[(5-iodo-2-furyl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B4886516
M. Wt: 408.15 g/mol
InChI Key: VVNXJYXHTJMKLG-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(5-iodo-2-furyl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as IFM-Qu4 and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of IFM-Qu4 is complex and has not been fully elucidated. However, it is believed that this compound exerts its effects through the modulation of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
IFM-Qu4 has been found to exhibit a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of tumor growth, and the modulation of the immune system. Additionally, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of IFM-Qu4 is its ability to selectively target cancer cells and induce apoptosis, while leaving healthy cells unharmed. This makes it a promising candidate for the development of anti-cancer therapies. However, one limitation of IFM-Qu4 is its poor solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several potential future directions for the study of IFM-Qu4. One area of research could focus on the development of more efficient synthesis methods for this compound, which could improve its accessibility for scientific research. Additionally, further studies could be conducted to elucidate the exact mechanism of action of IFM-Qu4 and to identify other signaling pathways that may be targeted by this compound. Finally, future research could focus on the development of IFM-Qu4-based therapies for the treatment of cancer, neurodegenerative diseases, and autoimmune disorders.

Scientific Research Applications

IFM-Qu4 has been studied for its potential applications in a range of scientific research areas, including cancer research, neuroscience, and immunology. This compound has been found to exhibit anti-cancer properties, including the ability to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, IFM-Qu4 has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. IFM-Qu4 has also been found to modulate the immune system and may have potential applications in the treatment of autoimmune diseases.

properties

IUPAC Name

(5Z)-5-[(5-iodofuran-2-yl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9IN2O4/c16-12-7-6-10(22-12)8-11-13(19)17-15(21)18(14(11)20)9-4-2-1-3-5-9/h1-8H,(H,17,19,21)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNXJYXHTJMKLG-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)I)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)I)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9IN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(5-iodo-2-furyl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 2
5-[(5-iodo-2-furyl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 3
5-[(5-iodo-2-furyl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 4
5-[(5-iodo-2-furyl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 5
Reactant of Route 5
5-[(5-iodo-2-furyl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
5-[(5-iodo-2-furyl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

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